molecular formula C15H14ClN3O4S B13841295 (7S)-Cefaclor Hydrate

(7S)-Cefaclor Hydrate

Cat. No.: B13841295
M. Wt: 367.8 g/mol
InChI Key: QYIYFLOTGYLRGG-IMSIIYSGSA-N
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Description

(7S)-Cefaclor Hydrate is a second-generation cephalosporin antibiotic. It is a semi-synthetic derivative of cephalosporin C, which is derived from the fungus Acremonium. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, urinary tract infections, and skin infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-Cefaclor Hydrate involves several steps, starting from the core cephalosporin structure. The key steps include:

    Cyclization: Formation of the β-lactam ring, which is crucial for the antibiotic activity.

    Hydration: Conversion of the compound to its hydrate form.

Industrial Production Methods

Industrial production of this compound typically involves fermentation followed by chemical modification. The fermentation process produces the cephalosporin nucleus, which is then chemically modified to introduce the desired side chains and convert it to the hydrate form. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(7S)-Cefaclor Hydrate undergoes several types of chemical reactions, including:

    Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.

    Oxidation and Reduction: These reactions can modify the side chains, potentially altering the compound’s activity.

    Substitution: Nucleophilic substitution reactions can occur at the acyl side chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.

    Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: Often involves reducing agents like sodium borohydride.

    Substitution: Requires nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include hydrolyzed derivatives, oxidized or reduced forms, and substituted analogs. These products can have varying degrees of antibacterial activity.

Scientific Research Applications

(7S)-Cefaclor Hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with enzymes.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (7S)-Cefaclor Hydrate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.

    Cefotetan: A second-generation cephalosporin with additional activity against anaerobic bacteria.

    Cefprozil: Known for its oral bioavailability and effectiveness against respiratory tract infections.

Uniqueness

(7S)-Cefaclor Hydrate is unique due to its specific side chain modifications, which confer distinct pharmacokinetic properties and a broad spectrum of activity. It is particularly effective against certain strains of bacteria that are resistant to other cephalosporins.

Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10+,14+/m0/s1

InChI Key

QYIYFLOTGYLRGG-IMSIIYSGSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Origin of Product

United States

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